molecular formula C35H38N2O7 B15029804 4-{11-[2-(butan-2-yloxy)phenyl]-3-(3,4-dimethoxyphenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid

4-{11-[2-(butan-2-yloxy)phenyl]-3-(3,4-dimethoxyphenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid

Cat. No.: B15029804
M. Wt: 598.7 g/mol
InChI Key: XCWQBYPGBWDIQW-UHFFFAOYSA-N
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Description

The compound 4-{11-[2-(butan-2-yloxy)phenyl]-3-(3,4-dimethoxyphenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid is a structurally complex molecule featuring:

  • A dibenzo[b,e][1,4]diazepine core, known for its pharmacological relevance in CNS modulation and anti-inflammatory activity.
  • Substituents: 2-(Butan-2-yloxy)phenyl group: Introduces hydrophobicity and steric bulk. 1-Hydroxy group: May contribute to hydrogen bonding and solubility.

This compound’s design likely aims to synergize the anti-inflammatory properties of dibenzodiazepines with the metabolic stability conferred by the 4-oxobutanoic acid group.

Properties

Molecular Formula

C35H38N2O7

Molecular Weight

598.7 g/mol

IUPAC Name

4-[6-(2-butan-2-yloxyphenyl)-9-(3,4-dimethoxyphenyl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]-4-oxobutanoic acid

InChI

InChI=1S/C35H38N2O7/c1-5-21(2)44-29-13-9-6-10-24(29)35-34-26(18-23(19-28(34)38)22-14-15-30(42-3)31(20-22)43-4)36-25-11-7-8-12-27(25)37(35)32(39)16-17-33(40)41/h6-15,20-21,23,35-36H,5,16-19H2,1-4H3,(H,40,41)

InChI Key

XCWQBYPGBWDIQW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=CC=CC=C1C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC5=CC=CC=C5N2C(=O)CCC(=O)O

Origin of Product

United States

Preparation Methods

One-Pot Cyclocondensation with Er(III) Triflate Catalysis

The dibenzo[b,e]diazepine scaffold is synthesized via a one-pot protocol involving 1,2-phenylenediamine and 5,5-dimethylcyclohexane-1,3-dione (dimedone). Erbium(III) triflate catalyzes the cyclization with acyl chlorides, yielding 3,3-dimethyl-11-substituted derivatives. For Compound X , the 2-(butan-2-yloxy)phenyl and 3,4-dimethoxyphenyl groups are introduced via tailored acyl chlorides:

  • Step 1 : Condensation of 1,2-phenylenediamine with dimedone in toluene at 80°C for 2 hours forms the tetrahydrodiazepine intermediate.
  • Step 2 : Cyclization with 2-(butan-2-yloxy)benzoyl chloride and 3,4-dimethoxybenzoyl chloride in the presence of Er(III) triflate (10 mol%) at 100°C for 4 hours yields the 11-substituted diazepinone.

Key Data :

Parameter Value
Yield 78–82%
Reaction Time 6 hours (total)
Catalyst Loading 10 mol% Er(OTf)₃

Charge-Transfer-Mediated Cyclization

Alternative routes employ (Z)-2-amino-N'-arylbenzamidines and chlorinated benzoquinones. For Compound X , (Z)-2-amino-N'-[3,4-dimethoxyphenyl]benzamidine reacts with 2-(butan-2-yloxy)-1,4-benzoquinone in dry ethyl acetate at room temperature. The charge-transfer complex facilitates HCl elimination, forming the diazepine core.

Optimization Insight :

  • Solvent : Ethyl acetate enhances reaction efficiency (44% yield).
  • Temperature : Room temperature avoids decomposition of sensitive substituents.

Post-Cyclization Functionalization

Introduction of 4-Oxobutanoic Acid Sidechain

The 4-oxobutanoic acid moiety is appended via nucleophilic acyl substitution. Succinic anhydride reacts with the secondary amine of the diazepine core under mild conditions:

  • Procedure : A solution of diazepine intermediate (1.0 mmol) in anhydrous toluene is treated with succinic anhydride (1.2 mmol) at 0°C for 1 hour.
  • Workup : Filtration and washing with cold toluene yield the crude product, purified via recrystallization (95% ethanol).

Characterization Data :

  • IR (KBr) : 3299 cm⁻¹ (N–H), 1693 cm⁻¹ (C=O).
  • ¹H NMR (DMSO-d₆) : δ 8.37 (t, J = 6.0 Hz, 1H, NH), 4.26 (d, J = 6.0 Hz, 2H, CH₂).

Hydroxylation at Position 1

The 1-hydroxy group is introduced via oxidation of the diazepine’s tertiary carbon. Manganese(III) acetate in acetic acid selectively oxidizes the C1 position under reflux:

  • Conditions : 2.5 equiv Mn(OAc)₃, glacial HOAc, 80°C, 3 hours.
  • Yield : 68% after column chromatography (silica gel, ethyl acetate/hexane).

Integrated Synthetic Pathway

Combining the above steps, the full synthesis of Compound X proceeds as follows:

  • Core Formation : One-pot Er(III)-catalyzed cyclocondensation.
  • Sidechain Addition : Succinic anhydride acylation.
  • Oxidation : Mn(III)-mediated hydroxylation.

Overall Yield : 52–58% (three steps).

Mechanistic Considerations

Cyclocondensation Mechanism

Er(III) triflate activates the acyl chloride carbonyl, enabling nucleophilic attack by the tetrahydrodiazepine intermediate. The catalyst’s Lewis acidity lowers the activation energy for ring closure.

Acylation Dynamics

Succinic anhydride’s electrophilic carbonyl reacts preferentially with the diazepine’s less sterically hindered amine, forming a stable amide linkage.

Challenges and Solutions

  • Regioselectivity : The 3,4-dimethoxyphenyl group’s bulkiness necessitates slow addition of acyl chloride to minimize steric clashes.
  • Oxidation Over-reaction : Controlled Mn(III) stoichiometry prevents over-oxidation to ketone derivatives.

Chemical Reactions Analysis

Types of Reactions

4-{11-[2-(butan-2-yloxy)phenyl]-3-(3,4-dimethoxyphenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction could produce a more saturated derivative of the original compound.

Scientific Research Applications

4-{11-[2-(butan-2-yloxy)phenyl]-3-(3,4-dimethoxyphenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases and conditions.

    Industry: Utilized in the development of new materials, pharmaceuticals, and chemical products.

Mechanism of Action

The mechanism of action of 4-{11-[2-(butan-2-yloxy)phenyl]-3-(3,4-dimethoxyphenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

Dibenzo[b,e][1,4]diazepine Derivatives
  • Target Compound: Contains a dibenzodiazepine core linked to 4-oxobutanoic acid.
  • Analog from (S1–S9): Simpler 4-oxobutanoic acid esters (e.g., adamantane, anthraquinone, or benzhydryl substituents) without the dibenzodiazepine framework. These exhibit moderate anti-inflammatory activity (IC₅₀: 10–50 μM) .
  • Key Difference: The dibenzodiazepine core in the target compound may enhance binding to inflammatory targets (e.g., COX-2 or NF-κB) compared to non-aromatic analogs.
Curcumin Derivatives
  • Compound 3 and 4 () : Curcumin functionalized with succinate esters (e.g., S1 or S2). These show improved solubility and anti-inflammatory potency (IC₅₀: 5–20 μM) over curcumin .

Substituent Effects on Bioactivity

4-Oxobutanoic Acid Modifications
  • Target Compound: 4-Oxobutanoic acid directly linked to the diazepine nitrogen.
  • Pyridazine Derivatives (): 4-Oxobutanoic acid attached to chlorophenylpyridazines (e.g., 4-(3,4-dichlorophenyl)-4-oxobutanoic acid). These exhibit COX-2 inhibition (IC₅₀: 0.8–2.5 μM) .
  • Key Insight : The dichlorophenyl group in pyridazine derivatives enhances COX-2 selectivity, whereas the target compound’s dimethoxyphenyl group may favor alternative targets (e.g., cytokines).
Aromatic Substituents
  • 4-(Naphthalen-2-yl)-4-oxobutanoic Acid (): LogP = 2.81, moderate hydrophobicity. Exhibits moderate anti-proliferative activity (IC₅₀: 25 μM) .

Pharmacological Profiles

Compound Target Activity Potency (IC₅₀/EC₅₀) Reference
Target Compound Anti-inflammatory (hypothesized) N/A
Curcumin-S1 conjugate NF-κB inhibition 12 μM
4-(4-Chlorophenyl)-4-oxobutanoic acid COX-2 inhibition 0.8 μM
4-(Naphthalen-2-yl)-4-oxobutanoic acid Anti-proliferative 25 μM

The target compound’s dimethoxyphenyl and dibenzodiazepine groups may shift its activity toward cytokine modulation rather than direct COX-2 inhibition.

Biological Activity

The compound 4-{11-[2-(butan-2-yloxy)phenyl]-3-(3,4-dimethoxyphenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid is a complex organic molecule with potential biological activities that merit thorough investigation. This article aims to summarize the available data on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of dibenzo[b,e][1,4]diazepines, characterized by a unique arrangement of functional groups that may influence its biological interactions. The structural formula can be represented as follows:

C24H30N2O5\text{C}_{24}\text{H}_{30}\text{N}_{2}\text{O}_{5}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. Potential mechanisms include:

  • Receptor Modulation : It may act as a modulator for specific neurotransmitter receptors, particularly those involved in central nervous system (CNS) functions.
  • Enzyme Inhibition : The compound could inhibit enzymes related to metabolic pathways or disease processes.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

  • Antidepressant Activity : Studies suggest that compounds in this class may exhibit antidepressant-like effects in animal models by modulating serotonin and norepinephrine levels.
  • Anti-inflammatory Effects : Preliminary data indicate potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.

In Vitro Studies

In vitro studies have demonstrated that the compound can inhibit cell proliferation in certain cancer cell lines. For example:

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF-720Cell cycle arrest

In Vivo Studies

Animal studies have shown promising results regarding the compound's efficacy in reducing symptoms of anxiety and depression. For example:

  • A study involving mice treated with the compound exhibited reduced immobility time in the forced swim test compared to control groups, indicating potential antidepressant effects.

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing this compound?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including coupling of substituted benzodiazepine precursors with 4-oxobutanoic acid derivatives. Key steps:

Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyl groups during diazepine ring formation .

Coupling Reactions : Employ Suzuki-Miyaura cross-coupling for aryl-aryl bond formation (e.g., attaching the 3,4-dimethoxyphenyl group) .

Purification : Utilize column chromatography with gradients of ethyl acetate/hexane and validate purity via HPLC (>95%) .

Characterization : Confirm structure using 1H^1H-NMR (e.g., diastereotopic protons at δ 3.8–4.2 ppm), 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and reactions due to potential dust inhalation risks .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Store in amber vials at –20°C under argon to prevent degradation .

Q. How can researchers screen this compound for biological activity?

  • Methodological Answer :
  • In Vitro Assays :

Kinase Inhibition : Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .

Cytotoxicity : Evaluate IC50_{50} values in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .

  • ADME Profiling : Assess metabolic stability using liver microsomes and Caco-2 permeability models .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound?

  • Methodological Answer :
  • Reaction Pathway Prediction : Use density functional theory (DFT) to simulate transition states for key steps (e.g., diazepine ring closure) .
  • Machine Learning (ML) : Train ML models on reaction databases to predict optimal solvents/catalysts (e.g., COSMO-RS for solvent selection) .
  • COMSOL Multiphysics : Model heat/mass transfer in flow reactors to scale up synthesis while minimizing byproducts .

Q. How should researchers address contradictory data in biological activity studies?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from multiple assays (e.g., PubChem, ChEMBL) and apply statistical tools (e.g., ANOVA) to identify outliers .
  • Controlled Variables : Standardize cell culture conditions (e.g., passage number, serum concentration) to reduce variability .
  • Mechanistic Studies : Use CRISPR knockouts to validate target engagement if activity discrepancies arise .

Q. What advanced techniques assess the compound’s stability under varying conditions?

  • Methodological Answer :
  • Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions (pH 1–13) .
  • LC-MS/MS : Monitor degradation products (e.g., hydrolysis of the oxobutanoic acid moiety) .
  • Accelerated Stability Testing : Use Arrhenius plots to predict shelf life at 25°C/60% RH .

Q. How can structure-activity relationship (SAR) studies improve this compound’s efficacy?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace 3,4-dimethoxyphenyl with 3,4-difluorophenyl) and test activity .
  • Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., dopamine receptors) .
  • Pharmacophore Modeling : Identify critical functional groups (e.g., the 4-oxobutanoic acid moiety) for target interaction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.